Diphenyl carbonate

Descripción general

Descripción

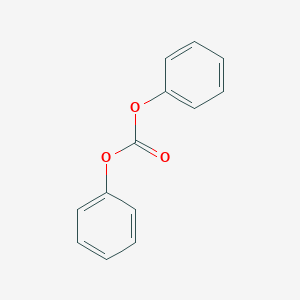

Diphenyl carbonate (DPC, C₁₃H₁₀O₃) is a critical intermediate in polycarbonate production, replacing toxic phosgene-based routes . It is a white, odorless solid (m.p. 78–83°C) synthesized via transesterification of dimethyl carbonate (DMC) with phenol or oxidative carbonylation of phenol with CO/CO₂ . DPC’s primary application is in melt-phase polycondensation with bisphenol-A to produce high-performance polycarbonates for automotive, electronics, and medical devices .

Métodos De Preparación

Traditional Synthesis Methods

Aqueous Solution Method

The aqueous solution method involves reacting phosgene with sodium phenoxide in water, yielding DPC alongside phenyl chloroformate intermediates. However, incomplete reactions necessitate additional steps to remove chlorinated byproducts, reducing efficiency . For example, residual phenyl chloroformate concentrations often exceed 5% in crude products, requiring alkaline washes that generate wastewater .

Interfacial Synthesis Method

This two-phase organic/water system enhances reaction kinetics by separating reactants. A typical protocol uses methylene chloride as the organic phase, with phosgene introduced into a sodium phenoxide solution. Despite improved yields (~80%), residual organic chlorides (e.g., chloroformates) persist at 200–500 ppm, necessitating post-synthesis purification .

Transesterification Method

Transesterification of dimethyl carbonate (DMC) with phenol employs catalysts like titanium tetraisopropoxide, operating at 180–220°C. While avoiding phosgene, equilibrium limitations cap yields at 60–70%, requiring reactive distillation or excess phenol . Industrial implementations use continuous reactors with residence times of 2–4 hours to achieve 85% conversion .

Advances in Phosgene-Free Synthesis

CO₂-Based Catalytic Systems

A breakthrough method utilizes CO₂, phenol, and CCl₄ with a ZnCl₂/Cu(OTf)₂ catalyst, achieving 89% DPC yield at 80°C and atmospheric pressure . The catalyst’s Lewis acidity activates phenol’s hydroxyl group, while ZnCl₂ stabilizes intermediates via chloride coordination (Figure 1). This route reduces CO₂ emissions by 40% compared to phosgene methods .

Table 1: Performance of CO₂-Based DPC Synthesis

| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| ZnCl₂/Cu(OTf)₂ | 80 | 1 | 89 | 95 |

| ZnCl₂ alone | 80 | 1 | 32 | 45 |

| Cu(OTf)₂ alone | 80 | 1 | 18 | 28 |

Organocatalytic Approaches

Bicyclic guanidine TBD catalyzes DPC reactions with diols, producing cyclic carbonates without metals or phosgene . For example, reacting DPC with vicinal diols at 30°C in 2-Me-THF yields tetrasubstituted carbonates (91% isolated yield) . The mechanism involves TBD’s dual activation of DPC’s carbonyl group and the diol’s hydroxyl, enabling sterically hindered substrates .

Industrial-Scale Purification Techniques

High-Temperature Basic Substance Treatment

Patented methods contact crude DPC with NaOH or K₂CO₃ at ≥100°C, decomposing chlorinated impurities (e.g., phenyl chloroformate) into phenol and CO₂ . This process reduces chloride content from 500 ppm to <10 ppm in 10 minutes, avoiding solvent use .

Continuous Multi-Stage Distillation

High-purity DPC (>99.9%) is achieved via two interconnected distillation columns :

-

Column A : Separates DPC (top) from catalysts and heavies (bottom) at 150–180°C.

-

Column B : Further purifies DPC via side-cut extraction, removing light impurities (e.g., phenol) and heavies (oligomers).

Table 2: Industrial Distillation Parameters

| Parameter | Column A | Column B |

|---|---|---|

| Height (cm) | 1500–2500 | 2000–3000 |

| Diameter (cm) | 300–800 | 400–1000 |

| Stages | 30–50 | 40–60 |

| Throughput (ton/hr) | 2.5–4.0 | 1.8–3.2 |

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Phosgene-Based | 80–85 | 98.5 | High | High (toxic byproducts) |

| CO₂ Catalysis | 89 | 99.2 | Moderate | Low (CO₂ utilization) |

| Organocatalytic | 91 | 99.8 | Lab-scale | Low (solvent-free) |

| Industrial Distillation | >99 | 99.9 | High | Moderate (energy use) |

Phosgene methods remain prevalent due to established infrastructure, but CO₂ and organocatalytic routes offer greener alternatives. Industrial distillation ensures ultra-high purity but requires significant energy input .

Análisis De Reacciones Químicas

Phosgenation of Phenol

The traditional method involves reacting phenol with phosgene ():

This method dominates industrial production but faces challenges due to phosgene’s toxicity. Modifications include using aqueous sodium phenolate with DPC as a solvent to mitigate side reactions .

Oxidative Carbonylation of Phenol

A phosgene-free route employs carbon monoxide () and oxygen:

Electrochemical studies on Au electrodes demonstrate DPC formation at 0.4 V vs Ag/AgCl via transesterification of dimethyl carbonate (DMC) intermediates with phenol. Pd-based catalysts are typically required, but Au electrodes enable DPC synthesis without additives like .

Transesterification of Dimethyl Carbonate (DMC)

DPC forms via a two-step reaction with DMC and phenol:

Key Findings :

-

Thermodynamically unfavorable at higher temperatures due to competing anisole formation .

-

Catalysts like - composites enhance DPC selectivity (98.2%) by optimizing Lewis acidity and reducing steric hindrance .

Table 1 : Thermodynamic parameters for transesterification at varying temperatures

| Temperature (°C) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

|---|---|---|---|

| 150 | -4.2 | -15.8 | 0.5 |

| 180 | -4.1 | -14.9 | 1.6 |

| 200 | -4.0 | -14.3 | 2.3 |

Thermal Decomposition

At elevated temperatures (>300°C), DPC decomposes to phenol and :

This pathway is critical in polycarbonate recycling and environmental degradation studies .

Hydrolysis

DPC hydrolyzes in water to phenol and :

Kinetics : Half-life () of 39.9 hours at pH 7 and 25°C .

Organocatalyzed Carbonylation

DPC acts as a green carbonyl source in cyclic carbonate synthesis with diols, catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD):

This method avoids toxic phosgene derivatives and achieves >95% yield for sterically hindered products like pinacol carbonate .

Catalytic Systems and Performance

Table 2 : Catalytic performance in DPC synthesis via transesterification

| Catalyst | Conditions | Phenol Conversion (%) | DPC Selectivity (%) |

|---|---|---|---|

| - (5TiZn-250) | 180°C, 6 h | 41.2 | 98.2 |

| - | 180°C, 8 h | 45.6 | 86.5 |

| - | 180°C, 13 h | 49.9 | 45.4 |

Mechanistic Insights :

-

-based catalysts activate DMC’s carbonyl group via Lewis acid sites, enabling phenoxy group substitution .

-

Electrochemical synthesis on Au involves DMC formation first, followed by methoxy-phenoxy exchange at polarized electrodes .

Environmental and Process Considerations

Aplicaciones Científicas De Investigación

Polymer Synthesis

1.1 Production of Polycarbonates

Diphenyl carbonate is primarily utilized in the production of polycarbonate polymers, particularly through its reaction with bisphenol A (BPA). This process involves transesterification, where DPC reacts with BPA to form polycarbonate while releasing phenol as a byproduct:

The ability to recycle polycarbonates by reversing this reaction makes DPC an essential component in sustainable polymer chemistry. The recycling process allows for the recovery of both DPC and BPA, thus reducing waste and resource consumption .

1.2 Case Study: Environmental Impact of Polycarbonate Recycling

A study conducted by Wang et al. (2024) demonstrated that the recycling of polycarbonates using DPC not only reduces raw material costs but also minimizes environmental impact. The research highlighted that utilizing recycled materials decreased greenhouse gas emissions by approximately 30% compared to virgin material production methods .

Solvent Applications

This compound serves as a solvent for cellulose ethers and esters, particularly nitrocellulose. Its effectiveness as a solvent is attributed to its high polarity and ability to dissolve various organic compounds without significant degradation .

2.1 Data Table: Solvent Properties of DPC

| Property | Value |

|---|---|

| Boiling Point | 253 °C |

| Density | 1.20 g/cm³ |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Miscible |

Environmental Applications

3.1 CO₂ Capture Technologies

Recent advancements have identified this compound as a promising material for CO₂ capture technologies. Its ability to undergo reversible chemical transformations makes it suitable for developing solid sorbents that can capture CO₂ efficiently .

3.2 Case Study: DPC in CO₂ Sorbents

A theoretical study evaluated the thermodynamic properties of various materials for CO₂ capture, indicating that formulations incorporating DPC exhibited superior performance in terms of adsorption capacity and energy efficiency compared to traditional materials .

Catalytic Applications

DPC is also recognized for its role as an eco-friendly carbonyl source in various catalytic processes, replacing more hazardous compounds like phosgene .

4.1 Case Study: Green Catalysis Using DPC

Research by Li et al. (2023) demonstrated that using DPC in organocatalytic carbonylation reactions led to high yields of desired products while maintaining environmental safety standards . The study emphasized the efficiency of DPC as a green alternative in synthetic chemistry.

Mecanismo De Acción

The mechanism of action of diphenyl carbonate primarily involves its role as a monomer in the production of polycarbonates. The transesterification reaction with bisphenol A involves the formation of a carbonate linkage, which is crucial for the polymer’s properties. The molecular targets and pathways involved include the catalytic sites that facilitate the transesterification process .

Comparación Con Compuestos Similares

Comparison with Similar Carbonates and Esters

Physical and Chemical Properties

Table 1: Key Properties of DPC and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Diphenyl Carbonate | C₁₃H₁₀O₃ | 214.22 | 78–83 | 301 (dec.) | Polycarbonates, pharmaceuticals |

| Dimethyl Carbonate | C₃H₆O₃ | 90.08 | 4 | 90 | Solvent, fuel additive, DPC precursor |

| Ethylene Carbonate | C₃H₄O₃ | 88.06 | 34–37 | 243 | Lithium-ion batteries, polymer electrolytes |

| Diphenyl Oxalate | C₁₄H₁₀O₄ | 242.23 | 105–107 | N/A | Intermediate in DPC synthesis |

| Diphenyl Toluene Dicarbamate | C₂₁H₁₈N₂O₄ | 362.38 | 120–125 | N/A | Polyurethanes, adhesives |

Sources: for DPC, DMC, EC; for diphenyl oxalate; for diphenyl toluene dicarbamate.

This compound vs. Dimethyl Carbonate

- DPC : Synthesized via two-step transesterification (DMC → methyl phenyl carbonate → DPC) using PbO/MgO or MoO₃/SiO₂ catalysts (70–76% MPC conversion, >99% DPC selectivity) . Thermodynamic limitations require high temperatures (180–200°C) .

- DMC: Produced via oxidative carbonylation of methanol. Serves as a green solvent and DPC precursor. Lower thermal stability (b.p. 90°C) limits direct industrial use .

Electrocatalytic Synthesis

DPC can be synthesized on Au electrodes at +0.5 V (vs. Ag/AgCl) with lower energy input compared to thermal methods, though yields remain moderate (~60%) .

Functional Comparisons

Polycarbonate Production

- DPC: Enables phosgene-free polycarbonates with high molecular weight (activation energy: 18 kcal/mol for transesterification with bisphenol-A) .

- Alternative routes : Phosgene-based methods are hazardous, while DMC-based routes require additional steps and catalysts .

Drug Delivery Systems

- DPC-based nanosponges: Form amorphous structures with higher curcumin loading (0.51 mmol/g) and sustained release vs. crystalline EDTA-dianhydride nanosponges .

Environmental Impact

- DPC synthesis via transesterification reduces CO₂ emissions by 30% compared to phosgene routes . Ethylene carbonate (EC), used in batteries, shares similar green synthesis advantages but serves distinct markets .

Research Advancements and Challenges

- Catalyst Design : PbO/ZrO₂ and PbO/MgO show superior dispersion and Lewis acidity, mitigating leaching .

- Direct CO₂ Utilization: Ti-salen catalysts enable DPC synthesis from CO₂ and phenol, though yields need improvement .

- Thermodynamic Barriers: Low equilibrium constants in transesterification (e.g., MPC → DPC) necessitate reactive distillation or excess phenol .

Actividad Biológica

Diphenyl carbonate (DPC), a compound with the chemical formula , is primarily utilized in organic synthesis and as a solvent. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activity of this compound, focusing on its toxicity, genotoxicity, and potential applications in drug delivery systems.

Toxicological Profile

Acute Toxicity

This compound exhibits relatively low acute toxicity. The oral LD50 (lethal dose for 50% of the population) in rats is approximately 1500 mg/kg body weight (bw), while dermal exposure in rabbits shows an LD50 exceeding 2000 mg/kg bw, indicating low dermal toxicity . Clinical signs observed at doses near the LD50 include clonic convulsions, but no significant irritation to skin or eyes was noted .

Chronic Toxicity

In repeated dose studies, this compound has been shown to induce liver hypertrophy and histopathological changes in adrenal glands of male rats at high dietary concentrations (5000 ppm) over extended periods . Notably, females exhibited morphological changes in ovaries at lower concentrations (1500 ppm), including increased numbers of corpora lutea and hypertrophic ovarian interstitial cells. The no-observed-adverse-effect-level (NOAEL) was determined to be 1500 ppm for males and 50 mg/kg bw/day for females .

Genotoxicity Studies

Genotoxicity assessments have yielded mixed results. In vitro studies indicated that this compound can cause structural chromosomal aberrations in V79 cells, suggesting potential mutagenic properties . However, these findings were not corroborated by in vivo studies, including two mouse bone marrow micronucleus assays that showed no evidence of genotoxicity under similar exposure conditions . This discrepancy suggests that while DPC may exhibit genotoxic effects in vitro, these do not translate into significant genotoxic risk in living organisms.

Developmental and Reproductive Toxicity

Developmental toxicity studies conducted on pregnant rats revealed severe maternal toxicity at doses of 750 mg/kg bw/day, characterized by mortality and convulsions . Fetuses exposed to this dosage exhibited reduced body weights and malformations. The NOAEL for developmental toxicity was established at 50 mg/kg bw/day. Importantly, reproductive performance was not adversely affected in one-generation dietary studies even at high exposure levels (15,000 ppm) .

Environmental Impact

This compound is known to hydrolyze under environmental conditions, leading to the formation of phenol and carbon dioxide . Its biodegradation potential is significant, with studies indicating a 99.5% reduction in concentration within 20 days when treated with adapted sewage organisms. This rapid degradation suggests a low environmental persistence.

Applications in Drug Delivery Systems

Recent research has explored the use of this compound as a crosslinking agent in drug delivery systems. For instance, studies have demonstrated the successful encapsulation of baricitinib within this compound-based β-cyclodextrin nanosponges . These nanosponges exhibit enhanced drug release profiles and improved stability compared to conventional formulations.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Findings |

|---|---|

| Acute Oral LD50 | ~1500 mg/kg bw (rats) |

| Acute Dermal LD50 | >2000 mg/kg bw (rabbits) |

| Chronic Toxicity NOAEL | Males: 1500 ppm; Females: 50 mg/kg bw/day |

| Genotoxicity | Positive in vitro; negative in vivo |

| Developmental Toxicity NOAEL | 50 mg/kg bw/day |

| Environmental Degradation | 99.5% biodegradation in adapted sewage |

Q & A

Basic Research Questions

Q. What are the common synthesis methods for diphenyl carbonate, and how do their mechanisms differ?

this compound is primarily synthesized via transesterification (e.g., dimethyl carbonate + phenol) and oxidative carbonylation (phenol + CO + O₂).

- Transesterification involves stepwise catalysis using organometallic compounds (e.g., titanium, tin), where intermediates like methyl phenyl carbonate form before DPC .

- Oxidative carbonylation uses palladium catalysts with redox promoters (e.g., Mn, Co) to facilitate CO insertion into Pd-O bonds, followed by reductive elimination . Methodological Tip: Optimize reaction conditions (temperature: 150–200°C; pressure: 2–5 MPa CO) and monitor intermediates via GC-MS .

Q. What key physical properties of DPC are critical for experimental design?

Key properties include:

| Property | Value | Relevance |

|---|---|---|

| Melting Point | 78.8°C | Determines storage conditions (avoid >80°C to prevent decomposition). |

| Solubility | Insoluble in water | Use organic solvents (e.g., acetone, benzene) for reactions . |

| Stability | Stable under inert gas | Avoid exposure to strong oxidizers to prevent hazardous decomposition . |

Q. What safety protocols are essential when handling DPC?

- PPE : Wear particulate-filter respirators (EN 143 standard), nitrile gloves, and eye protection to avoid inhalation/contact .

- Ventilation : Use local exhaust systems to control dust/aerosol formation (risk of static discharge) .

- Storage : Keep in airtight containers away from oxidizers and food products .

Q. How persistent is DPC in environmental systems?

DPC exhibits low biodegradability (OECD 301 tests) and moderate bioaccumulation potential (BCF = 67 in fish). Soil mobility is limited (estimated log Koc = 3.9), but long-term ecotoxicological effects require further study .

Advanced Research Questions

Q. How can catalyst systems for transesterification be optimized for higher DPC yields?

- Heterogeneous Catalysts : Mesoporous silica-supported organotin (Sn-O-Si) improves recyclability and reduces leaching compared to homogeneous systems .

- Acid-Base Bifunctional Sites : TiO₂@SiO₂ core-shell structures enhance selectivity by stabilizing intermediates . Experimental Design: Use kinetic studies (e.g., Arrhenius plots) to compare activation energies of different catalysts .

Q. What mechanisms explain contradictions in reported kinetic data for oxidative carbonylation?

Discrepancies arise from:

- Pd Aggregation : Pd⁰ clusters reduce active sites, lowering turnover frequency .

- Redox Promoter Effects : Mn²⁺/Co²⁺ accelerate Pd²⁺ regeneration but may form inactive complexes at high concentrations . Resolution: Use in-situ XAS or TEM to monitor Pd speciation during reactions .

Q. How can computational models predict DPC's environmental fate?

- QSAR Models : Estimate biodegradation half-lives using molecular connectivity indices (e.g., predicted t₁/₂ = 120 days in water) .

- Molecular Dynamics : Simulate soil adsorption using log Koc values to assess groundwater contamination risks .

Q. What non-phosgene routes show promise for industrial-scale DPC synthesis?

Propiedades

IUPAC Name |

diphenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROORDVPLFPIABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020540 | |

| Record name | Diphenylcarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | Diphenyl carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

302-306 °C | |

| Record name | DIPHENYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insol in water; sol in hot alc, benzene, ether, glacial acetic acid, SOL IN ACETONE, CARBON TETRACHLORIDE, OTHER ORG SOLVENTS | |

| Record name | DIPHENYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1215 @ 87 °C/4 °C | |

| Record name | DIPHENYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0001 [mmHg] | |

| Record name | Diphenyl carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Lustrous needles, WHITE, CRYSTALLINE SOLID | |

CAS No. |

102-09-0 | |

| Record name | Diphenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENYL CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylcarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWV401IDYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

80-81 °C | |

| Record name | DIPHENYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.